1-(Azetidin-3-yl)-4-methylpiperidin-4-ol
Description
Historical Context and Development
The development of this compound can be traced to the broader evolution of heterocyclic chemistry and the systematic exploration of nitrogen-containing ring systems. Patent literature from the early 2000s indicates that synthetic routes to azetidine derivatives were being actively developed, with particular focus on creating building blocks for combinatorial chemistry applications. The synthesis of azetidine derivatives was described in patent WO2000063168A1, which outlined methods for preparing various azetidine compounds as components for chemical libraries.
The compound's emergence in chemical databases occurred in the mid-2000s, with its first documentation in major chemical repositories appearing around 2007. This timeline coincides with increased interest in four-membered nitrogen heterocycles as pharmaceutical scaffolds, driven by their unique conformational properties and potential for selective biological interactions. The development of efficient synthetic methodologies for azetidine-containing compounds during this period facilitated broader exploration of this chemical space.
Research interest in bicyclic systems combining azetidine and piperidine rings grew significantly in the 2010s, as evidenced by multiple patent applications and scientific publications exploring their therapeutic potential. The compound's inclusion in commercial chemical catalogs by the late 2000s marked its transition from research curiosity to commercially available building block, enabling wider investigation by the scientific community. This availability has supported ongoing research into its properties and applications across various fields of chemistry and biology.
Nomenclature and Classification in Heterocyclic Chemistry
This compound belongs to the class of heterocyclic compounds, specifically categorized as a nitrogen-containing bicyclic system. The compound's International Union of Pure and Applied Chemistry name reflects its structural complexity, with the systematic nomenclature indicating the presence of both azetidine and piperidine ring systems. The azetidine portion represents a four-membered saturated nitrogen heterocycle, while the piperidine component constitutes a six-membered saturated nitrogen heterocycle.
The compound's classification extends to multiple chemical categories based on its functional groups and structural features. As a piperidine derivative, it falls within a well-established class of compounds known for their diverse biological activities and synthetic utility. The tertiary alcohol functionality at the 4-position of the piperidine ring adds another layer of classification, placing it among hydroxylated nitrogen heterocycles. The methyl substituent at the same carbon creates a quaternary center, further defining its structural classification.
Chemical classification systems recognize this compound as a member of the azetidine family while simultaneously acknowledging its piperidine characteristics. This dual classification reflects the compound's unique position in heterocyclic chemistry, where it serves as a bridge between two important classes of nitrogen-containing rings. The presence of both ring systems within a single molecule creates opportunities for diverse chemical reactivity and biological interactions that are characteristic of neither parent class alone.
Significance in Nitrogen-containing Heterocycle Research
The significance of this compound in nitrogen-containing heterocycle research stems from its unique structural architecture and the opportunities it presents for understanding structure-activity relationships. Research has demonstrated that this compound serves as a valuable scaffold for medicinal chemistry applications, particularly in the development of compounds targeting protein-protein interactions. The combination of azetidine and piperidine rings creates a conformationally constrained system that can provide enhanced selectivity and potency compared to more flexible analogs.
The compound's role in contemporary heterocyclic research extends to its use as a building block for more complex molecular architectures. Studies have shown that modifications to the azetidine or piperidine portions can lead to compounds with diverse biological activities, including potential applications in cancer therapy and neurological disorders. The presence of multiple nitrogen atoms within the structure provides opportunities for hydrogen bonding and electrostatic interactions that are crucial for biological activity.
Research findings have highlighted the compound's utility in structure-based drug design approaches. The rigid bicyclic framework constrains the overall molecular conformation while maintaining sufficient flexibility for induced-fit binding to biological targets. This balance between rigidity and flexibility represents an important principle in modern drug design, where conformational control can enhance both potency and selectivity. The compound's success in this regard has contributed to broader interest in bicyclic nitrogen heterocycles as privileged scaffolds in medicinal chemistry.
Recent patent literature has documented the compound's incorporation into various therapeutic agents targeting different biological pathways. These applications demonstrate the versatility of the scaffold and its ability to serve as a foundation for diverse medicinal chemistry programs. The compound's commercial availability and well-characterized synthetic routes have facilitated its adoption by researchers worldwide, contributing to its growing significance in heterocyclic chemistry research.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMLCYDWIQIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Azetidine Derivative
Azetidine derivatives are commonly prepared via ring closure or substitution reactions starting from protected azetidine intermediates. According to WO2000063168A1, a typical method involves:
- Starting from N-t-butyl-O-trimethylsilylazetidine, which is treated with hydrochloric acid to remove protecting groups and generate the free azetidine ring.
- Subsequent extraction and purification steps yield azetidine intermediates as crystalline solids.
- Further functionalization can be achieved by mesylation and nucleophilic substitution, often under controlled temperature (55-60 °C) and pressure conditions, sometimes involving hydrogenation with palladium catalysts to reduce or modify substituents on the azetidine ring.
Functionalization of the Piperidine Ring
The 4-methylpiperidin-4-ol moiety can be synthesized or modified through:
- Amination and hydroxylation reactions on piperidine derivatives.
- Use of palladium-catalyzed coupling reactions to introduce substituents at the 4-position.
- Protection of amino groups with groups such as tert-butoxycarbonyl (Boc) or arylsulfonyl to prevent side reactions during subsequent steps.
Coupling of Azetidine and Piperidine Units
The key step in preparing 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is the coupling of the azetidine moiety to the piperidine ring. This is typically achieved by:
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using palladium diacetate or Pd(PPh3)4 catalysts.
- Use of phosphine ligands such as BINAP to enhance catalyst activity.
- Bases like cesium carbonate or potassium phosphate to facilitate the coupling.
- Solvents such as 1,4-dioxane or tetrahydrofuran (THF) under inert atmosphere at elevated temperatures (e.g., 120 °C) for extended periods (overnight) to ensure complete reaction.
Protection and Deprotection Steps
Protection of amino groups during synthesis is crucial to avoid unwanted side reactions. Common protecting groups include:
- tert-Butoxycarbonyl (Boc)
- Arylsulfonyl groups
- Methoxymethyl or para-methoxybenzyl groups
Deprotection is typically performed by:
- Treatment with bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate.
- Use of strong acids like hydrochloric acid, trifluoroacetic acid (TFA), or hydrobromic acid (HBr).
- Reactions are carried out in solvents such as methanol, ethanol, isopropanol, THF, or mixtures thereof.
- Temperatures range from ambient (20 °C) to reflux conditions (~85 °C), with reaction times from 1 hour to 24 hours depending on the protecting group and substrate.
Purification and Characterization
- Purification is commonly achieved by silica gel chromatography using solvent systems such as dichloromethane/methanol or ethyl acetate/hexanes.
- Crystallization from suitable solvents may be employed to obtain pure solid products.
- Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Azetidine deprotection | HCl, NaOH, K2CO3 | Room temp to 60 °C, 1-12 h | ~64 | Extraction with ether or dichloromethane |
| Mesylation and substitution | Methanesulfonyl chloride, triethylamine | 55-60 °C, 12 h | - | Followed by nucleophilic substitution |
| Palladium-catalyzed coupling | Pd(OAc)2, BINAP, Cs2CO3 | 1,4-Dioxane, 120 °C, inert atm. | 94-99 | Overnight stirring, inert atmosphere |
| Protection of amines | Boc2O, arylsulfonyl chloride | Ambient to reflux, several hours | - | Protects amine during coupling |
| Deprotection of amines | NaOH, KOH, HCl, TFA | 20-85 °C, 1-24 h | - | Removes protecting groups |
| Purification | Silica gel chromatography | DCM:MeOH or PE:EA solvent systems | - | Yields pure crystalline solids |
Detailed Research Findings
- The palladium-catalyzed coupling step is critical for attaching the azetidine ring to the piperidine scaffold. The choice of ligand and base significantly affects the yield and purity of the product.
- Protection and deprotection strategies must be carefully optimized to avoid degradation of sensitive azetidine and piperidine rings.
- Hydrogenation steps under controlled pressure and temperature can be used to reduce intermediates or remove protecting groups without affecting the core heterocycles.
- The use of mixed solvent systems (e.g., dioxane/water) and microwave irradiation has been reported to enhance reaction rates and yields in similar heterocyclic syntheses.
- Analytical data such as NMR and mass spectrometry confirm the successful synthesis of the target compound with expected chemical shifts and molecular ion peaks.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions for nucleophilic substitution often involve bases like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 1-(azetidin-3-yl)-4-methylpiperidin-4-ol exhibit antidepressant properties. For instance, derivatives of piperidine and azetidine scaffolds have been studied for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for the development of new antidepressants that target specific serotonin receptors .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may act as a selective inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines. This inhibition can lead to reduced inflammation, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
3. Role in Pain Management
this compound has been explored as a potential analgesic. Its structural similarity to known pain medications allows it to interact with pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .
Synthetic Methodologies
1. Synthesis of Novel Derivatives
Recent studies have focused on the synthesis of novel derivatives of this compound through various chemical reactions. These include:
- Aza-Michael Addition : This method has been employed to create new azetidine derivatives with enhanced biological activity .
- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions, researchers have synthesized complex molecules incorporating the azetidine moiety, expanding the library of compounds available for biological testing .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.
Comparison with Similar Compounds
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS: 1353979-87-0)
- Key Differences : This compound replaces the azetidine moiety with a pyrimidine ring substituted with methoxy and methylthio groups at the 6- and 2-positions, respectively. The hydroxyl group remains at the 4-position of the piperidine ring.
- The methylthio group may increase lipophilicity compared to the methyl group in the target compound .
1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (CAS: 1528868-56-5)
- Key Differences: Features a chloropyrimidine substituent instead of azetidine.
- Implications : Chlorine substituents often improve metabolic stability in drug candidates, suggesting this derivative may have enhanced pharmacokinetic properties compared to the target compound .
Azetidine-Piperidine Hybrids
1-(Piperidin-4-yl)azetidin-3-ol Hydrochloride
- Key Differences : Retains the azetidine-piperidine core but replaces the 4-methyl group with a hydroxyl-substituted azetidine ring. The hydrochloride salt form improves solubility in aqueous media.
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol Hydrochloride
- Key Differences : Introduces a methyl group at the 3-position of the azetidine ring, creating a quaternary carbon center. This modification increases steric hindrance, which could reduce conformational flexibility compared to the target compound .
Piperidine Derivatives with Functional Groups
1-Phenylpiperidin-4-one (CAS: 19125-34-9)
- Key Differences : Replaces the azetidine and hydroxyl groups with a phenyl substituent and a ketone at the 4-position of the piperidine ring.
- The phenyl group enhances aromatic interactions but reduces polarity .
4-(Azetidin-1-yl)piperidine Dihydrochloride
- Key Differences : The azetidine ring is linked to the piperidine nitrogen via its 1-position (rather than the 3-position in the target compound). The dihydrochloride salt improves solubility.
- Implications : The altered connectivity may affect the spatial orientation of the azetidine ring, influencing binding to targets such as G protein-coupled receptors (GPCRs) .
Biological Activity
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including an azetidine ring and a piperidine moiety, this compound has been investigated for various therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : Approximately 189.25 g/mol
Research indicates that this compound primarily functions as an inhibitor of protein-protein interactions . This is particularly relevant in the context of inhibiting interactions involving menin, a protein associated with certain types of leukemia. The ability to disrupt these interactions positions the compound as a candidate for targeted cancer therapies.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Inhibition of Protein Interactions : The compound has shown efficacy in inhibiting specific protein-protein interactions, which is crucial for the development of selective inhibitors in cancer therapy.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cells .
- Neuroprotective Effects : Related compounds have been explored for their neuroprotective potential, indicating a broader therapeutic scope for this compound .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azetidine ring + piperidine moiety | Inhibits protein-protein interactions |
| 1-(Pyrrolidin-3-yl)-4-methylpiperidin-4-ol | Pyrrolidine instead of azetidine | Potential neuroprotective effects |
| 1-(Azetidin-2-yl)-4-methylpiperidin | Variation in azetidine position | Inhibitory effects on different protein targets |
| 1-(Azetidin-3-yl)-2-methylpiperidin | Methyl substitution on piperidine | Similar inhibitory effects |
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of related compounds, several derivatives demonstrated IC50 values below 5 μM against A549 cells and less than 3 μM against HCT116 cells. This suggests that modifications to the piperidine or azetidine moieties can enhance biological activity significantly .
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of Azetidine with Piperidine Derivatives : This reaction is facilitated by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like acetonitrile, achieving yields often exceeding 60%.
Q & A
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Identify critical factors (e.g., catalyst loading, temperature) via factorial design.
- Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy.
- Quality Control : Implement HPLC-UV purity checks for each batch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
